N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure combining furan, thiophene, triazole, and pyrimidine rings, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-3-carbaldehyde with thiophene-2-carbaldehyde, followed by cyclization with 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol, at elevated temperatures (around 70-80°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, green chemistry principles such as solvent recycling and the use of environmentally benign catalysts are often employed to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene and furan derivatives.
Substitution: Halogenated derivatives and substituted amines.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(furan/thiophen/pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles: These compounds share similar heterocyclic structures and exhibit comparable biological activities.
Thiophene-Linked 1,2,4-Triazoles: These compounds also feature thiophene and triazole rings and are studied for their pharmacological properties.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of furan, thiophene, triazole, and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-4-14(20-15(19-10)17-9-18-20)16-6-13-5-12(8-22-13)11-2-3-21-7-11/h2-5,7-9,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMXPHMDIEPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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